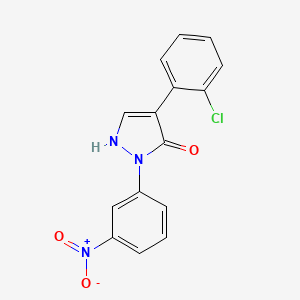

4-(2-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one

Description

Properties

IUPAC Name |

4-(2-chlorophenyl)-2-(3-nitrophenyl)-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O3/c16-14-7-2-1-6-12(14)13-9-17-18(15(13)20)10-4-3-5-11(8-10)19(21)22/h1-9,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRYPUYQLVWBKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CNN(C2=O)C3=CC(=CC=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthetic Pathways

Condensation-Cyclization with Phenylhydrazine Derivatives

The pyrazolone core is typically constructed via Knorr-type cyclization , where phenylhydrazine reacts with α,β-unsaturated carbonyl precursors. For this compound, the reaction proceeds as follows:

Reagents :

- Phenylhydrazine derivatives (e.g., 3-nitrophenylhydrazine)

- α,β-Unsaturated ketones or aldehydes (e.g., 2-chlorocinnamaldehyde)

- Base catalyst (e.g., NaOH, KOH)

Mechanism :

Optimization :

Post-Cyclization Functionalization

After forming the pyrazolone core, substituents are introduced via electrophilic aromatic substitution (EAS) or coupling reactions:

Nitration and Chlorination

Nitration :

Chlorination :

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable precise aryl group installation:

Multi-Step Synthesis Strategies

Sequential Nitration-Chlorination

This approach prioritizes functional group compatibility:

Structural and Mechanistic Insights

Yield Optimization and Challenges

Factors Affecting Efficiency

Chemical Reactions Analysis

Chemical Reactivity

The compound’s reactivity is governed by its pyrazolone core and substituents (nitrophenyl and chlorophenyl groups). Key reactions include:

Nucleophilic Substitution

The nitrophenyl group can act as a leaving group under specific conditions, facilitating nucleophilic substitution. This reaction is enabled by the electron-withdrawing effect of the nitro group, which stabilizes the transition state. For example, the nitro group may undergo substitution with nucleophiles like amines or alcohols, depending on the reaction conditions.

Electrophilic Substitution

The aromatic rings (chlorophenyl and nitrophenyl) are susceptible to electrophilic substitution. The nitro group is meta-directing and deactivating, while the chlorophenyl group is ortho/para-directing but deactivating. This creates a complex electronic environment, influencing the regioselectivity of electrophilic attack.

Reduction of the Nitro Group

The nitro group can be reduced to an amine using catalytic hydrogenation or other reducing agents (e.g., Fe/HCl). This reaction converts the nitrophenyl substituent into an aniline derivative, altering the compound’s electronic properties and potential biological activity.

Ring-Opening Reactions

The pyrazolone ring may undergo ring-opening under acidic or basic conditions, leading to the formation of simpler molecules. This reactivity is characteristic of pyrazolone derivatives, where the enol form of the carbonyl group participates in tautomerization or cleavage.

Crystallographic Insights and Bond Analysis

While direct crystallographic data for this compound is limited, studies on related pyrazolones and pyrazolines provide structural insights. For instance, bond distances in similar compounds indicate:

-

N1–N2 bonds ranging from 1.39–1.41 Å, reflecting partial double-bond character due to resonance.

-

C3–N2 bonds around 1.27–1.29 Å, consistent with a double bond influenced by substituents .

These data suggest that the electronic delocalization in the pyrazolone ring and the nitro group’s electron-withdrawing nature significantly influence reactivity.

Reaction Conditions and Outcomes

| Reaction Type | Conditions | Product/Outcome |

|---|---|---|

| Nucleophilic Substitution | Strong nucleophile, base | Substituted nitrophenyl group or modified pyrazolone ring |

| Electrophilic Substitution | Electrophilic reagent, acid | Substituted aromatic rings (meta to nitro, ortho/para to chloro) |

| Nitro Group Reduction | Catalytic hydrogenation | Corresponding amine derivative (3-aminophenyl substituent) |

| Ring-Opening | Acidic/basic conditions | Fragmentation into simpler molecules (e.g., hydrazones or carbonyl compounds) |

Research Implications

The compound’s reactivity profile highlights its potential for:

-

Derivative synthesis : Modifying substituents to enhance biological activity or physical properties.

-

Enzyme inhibition : The nitro group’s electron-withdrawing nature may enable interactions with enzymatic targets.

-

Material science applications : Tuning electronic properties for use in sensors or optoelectronic materials.

Scientific Research Applications

The compound 4-(2-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one is a pyrazole derivative with notable applications in various fields of scientific research, particularly in medicinal chemistry and agrochemicals. This article explores its synthesis, properties, and diverse applications, supported by data tables and case studies.

Medicinal Chemistry

4-(2-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one has been studied for its potential as an anti-inflammatory and analgesic agent. Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase enzymes, which are involved in the inflammatory process.

Case Study: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory properties of pyrazole derivatives. It was found that compounds with electron-withdrawing groups like nitro and chloro exhibited enhanced activity against inflammation models in vitro .

Agrochemicals

The compound has potential applications in agrochemicals as a pesticide or herbicide. Its structural features allow it to interact with biological targets in pests, potentially disrupting their growth or reproduction.

Case Study: Pesticidal Activity

Research conducted on various pyrazole derivatives showed promising results in controlling common agricultural pests. The incorporation of chlorinated phenyl groups was found to enhance the efficacy of these compounds against specific insect species .

Material Science

Due to its unique electronic properties, 4-(2-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one is also being investigated for applications in organic electronics and photovoltaic devices.

Mechanism of Action

The mechanism of action of 4-(2-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The presence of the chlorophenyl and nitrophenyl groups may enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

- 4-(2-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one.

- 4-(2-bromophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one.

- 4-(2-chlorophenyl)-2-(4-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one.

Uniqueness

4-(2-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one is unique due to the specific positioning of the chlorophenyl and nitrophenyl groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with tailored properties.

Biological Activity

4-(2-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one is a pyrazole derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This compound has been studied for its potential applications in anti-inflammatory, antimicrobial, and anticancer therapies. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

- Molecular Formula : C15H10ClN3O3

- Molecular Weight : 315.72 g/mol

- CAS Number : 400076-67-7

- Purity : >90%

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of related pyrazole compounds against various bacterial strains, suggesting that 4-(2-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one may share similar properties. The compound's structure allows it to interact with microbial enzymes, inhibiting their function and growth .

2. Antioxidant Activity

The antioxidant potential of pyrazole compounds has been well-documented. In vitro assays demonstrated that derivatives can scavenge free radicals effectively. For instance, one study showed that certain pyrazole derivatives could reduce oxidative stress in cellular models, which is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

3. Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. In experimental models, the compound has shown promise in reducing inflammation markers, which could be beneficial for conditions like arthritis and other inflammatory diseases .

4. Anticancer Activity

Several studies have explored the anticancer properties of pyrazole derivatives. The compound's mechanism includes inducing apoptosis in cancer cells and inhibiting cell proliferation. For example, a recent study demonstrated that related pyrazole compounds effectively inhibited the growth of various cancer cell lines through multiple pathways, including the modulation of key signaling proteins involved in cell survival .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a series of pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to 4-(2-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 4-(2-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one | 20 | Staphylococcus aureus |

| Another Pyrazole Derivative | 30 | Escherichia coli |

Case Study 2: Antioxidant Activity Assessment

In a cellular model assessing oxidative stress, the compound was tested for its ability to reduce malondialdehyde (MDA) levels—a marker for lipid peroxidation. Results showed a significant decrease in MDA levels compared to control groups, indicating strong antioxidant activity .

| Treatment Group | MDA Levels (nmol/mg protein) |

|---|---|

| Control | 5.0 ± 0.5 |

| Compound | 2.0 ± 0.3 |

Q & A

Q. What are the optimal synthetic routes for preparing 4-(2-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one, and how do reaction conditions influence yield?

The compound can be synthesized via condensation of substituted hydrazines with β-diketones or through cyclization reactions. For example, describes similar pyrazol-3-one derivatives synthesized using solvents like dry acetone, ethanol, or DMF, with yields ranging from 59% to 87%. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance cyclization but may require anhydrous conditions.

- Temperature : Reactions often proceed at reflux (e.g., ethanol at 78°C).

- Catalysts : Acidic or basic conditions influence tautomerization and regioselectivity.

For reproducibility, validate purity via melting point analysis and HPLC (≥95% purity recommended) .

Q. How can X-ray crystallography and spectroscopic methods resolve ambiguities in the compound’s tautomeric forms?

The compound may exist as keto-enol tautomers. highlights the use of X-ray crystallography to confirm the enol form in structurally related pyrazol-3-ones, while demonstrates the role of NMR (e.g., and ) in identifying tautomeric equilibria. Key steps:

- XRD analysis : Use SHELXL for refinement (e.g., anisotropic displacement parameters) to distinguish between tautomers .

- Solid-state vs. solution studies : Compare XRD data (solid-state) with -NMR (solution) to detect solvent-dependent tautomer shifts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data arising from substituent effects (e.g., nitro vs. chloro groups)?

The electron-withdrawing nitro and chloro groups influence chemical shifts and coupling constants. shows that substituent positioning affects -NMR aromatic proton splitting patterns (e.g., para-substituted chlorophenyl vs. meta-nitrophenyl). Mitigation strategies:

- DFT calculations : Correlate experimental -NMR shifts with computed isotropic shielding constants (e.g., using Gaussian or ORCA).

- 2D NMR : Use HSQC and HMBC to assign ambiguous peaks, particularly in crowded aromatic regions .

Q. What strategies improve crystallographic refinement of disordered regions in derivatives of this compound?

Disorder often arises from flexible substituents (e.g., nitrophenyl rotation). recommends SHELXL features like:

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity (e.g., antimicrobial or anticancer properties)?

suggests modifying substituents to enhance metal-binding capacity (e.g., replacing hydroxyl with thiol groups for chelation). Methodological steps:

- Molecular docking : Screen derivatives against target proteins (e.g., CYP450 enzymes) using AutoDock Vina.

- QSAR modeling : Correlate Hammett σ values of substituents (e.g., nitro’s σₚ = +1.27) with bioactivity data .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental dipole moments in polar derivatives?

Polar groups (e.g., nitro) may induce solvent-dependent dipole shifts. and highlight:

- Solvent correction : Apply the Onsager model to DFT-computed dipole moments.

- Experimental validation : Use dielectric constant measurements in non-polar solvents (e.g., benzene) to minimize solvent effects .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.